molecular formula C15H21NO3 B12438986 3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12438986
M. Wt: 263.33 g/mol
InChI Key: YELNHZBKGVHJGV-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a diethylamino group, a methoxy group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methoxybenzaldehyde with diethylamine, followed by a Knoevenagel condensation with malonic acid or its derivatives. The reaction conditions often require a base such as piperidine and a solvent like ethanol. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of 3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}prop-2-enoic acid.

    Reduction: Formation of 3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid
  • (2E)-3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}prop-2-enoic acid
  • (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanoic acid

Uniqueness

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and methoxy groups enhances its versatility in various reactions and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)

InChI Key

YELNHZBKGVHJGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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